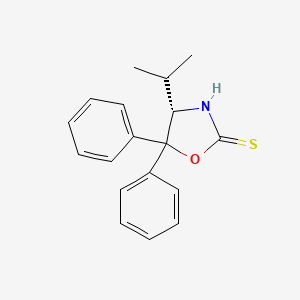
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral compound that belongs to the class of oxazolidine derivatives. This compound is characterized by its unique structure, which includes an oxazolidine ring substituted with isopropyl and diphenyl groups. The presence of the thione group adds to its distinct chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione typically involves the reaction of isopropylamine with diphenylketene to form the corresponding oxazolidine intermediate. This intermediate is then treated with sulfur to introduce the thione group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and improve scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione undergoes several types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thione group back to the oxazolidine form.
Substitution: The isopropyl and diphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The thione group plays a crucial role in these interactions, often acting as a nucleophile or electrophile in different reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione include other oxazolidine derivatives, such as:
- ®-4-Isopropyl-5,5-diphenyloxazolidine-2-thione
- 4-Methyl-5,5-diphenyloxazolidine-2-thione
- 4-Isopropyl-5,5-diphenyloxazolidine-2-one
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the thione group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZKBIVAULGKTQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653445 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191274-53-0 |
Source


|
| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Naphtho[2,3-d]thiazole-2-carbaldehyde](/img/structure/B575610.png)
![2-Oxabicyclo[2.2.1]heptan-3-one,4-amino-5,6,7-trihydroxy-,[1S-(endo,endo,anti)]-(9CI)](/img/new.no-structure.jpg)
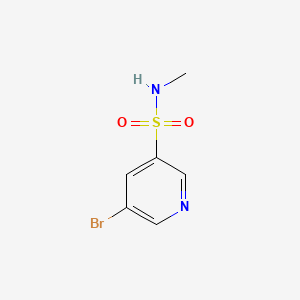
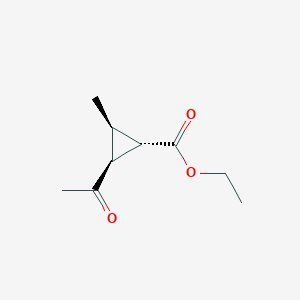

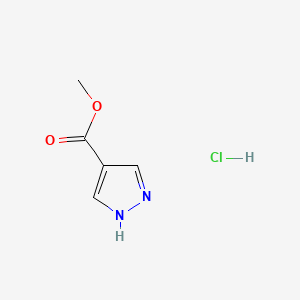
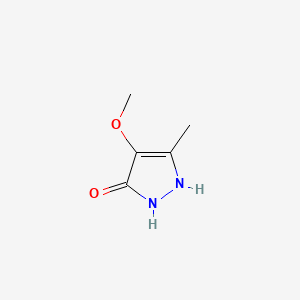



![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
